Solubility and Crystallinity vs. Diazepinones
The tetrahydropyrimidinone scaffold, which is the core of tetrahydro-5-hydroxy-1H-pyrimidin-2-one, demonstrates superior solubility and reduced crystallinity compared to the hexahydro-1,3-diazepin-2-one scaffold used in earlier HIV protease inhibitors. This differentiation arises from the monool versus diol character of the respective cores. Tetrahydropyrimidinones were described as 'less crystalline' and 'more soluble' than their seven-membered diol counterparts [1].
| Evidence Dimension | Solubility and Crystallinity |
|---|---|
| Target Compound Data | More soluble; less crystalline |
| Comparator Or Baseline | Hexahydro-1,3-diazepin-2-ones (diol cyclic ureas) |
| Quantified Difference | Qualitative comparison only; quantitative solubility values not reported in source. |
| Conditions | In vitro assessment as part of HIV protease inhibitor design (J. Med. Chem. 1999) |
Why This Matters
Higher solubility and reduced crystallinity can improve formulation characteristics and reduce aggregation during in vitro assays, facilitating more accurate potency measurements.
- [1] De Lucca, G. V.; Liang, J.; De Lucca, I. Stereospecific Synthesis, Structure-Activity Relationship, and Oral Bioavailability of Tetrahydropyrimidin-2-one HIV Protease Inhibitors. J. Med. Chem. 1999, 42 (1), 135-152. View Source
